molecular formula C14H15NO B8060240 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8060240
M. Wt: 213.27 g/mol
InChI Key: WUKSASAYYOCFNT-UHFFFAOYSA-N
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Description

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is a chemical compound that belongs to the class of aniline derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine typically involves the reaction of 3-methoxyaniline with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: A closely related compound with similar chemical properties.

    2-Methylaniline: Another similar compound with a methyl group in a different position on the aromatic ring.

    5-Methoxy-2-methylaniline: A compound with both methoxy and methyl groups in different positions on the aromatic ring

Uniqueness

5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-5-(2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)11-7-12(15)9-13(8-11)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSASAYYOCFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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